3,5-Dibromo-4-hydroxybenzohydrazide
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Overview
Description
3,5-Dibromo-4-hydroxybenzohydrazide (DBHH) is a chemical compound used in various scientific and industrial applications. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
A series of hydrazones based on hydrazides of o- and p-hydroxybenzoic acids have been prepared . N-(5-Bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide has been studied by X-ray diffraction analysis . Its molecule forms a hydrogen bond with a solvating ethanol molecule .Molecular Structure Analysis
The molecular formula of this compound is C7H6Br2N2O2 . The molecular weight is 309.94 .Chemical Reactions Analysis
The compound 3,5-dibromo-4-hydroxybenzoate (DBHB) is both anthropogenically released into and naturally produced in the environment, and its environmental fate is of great concern . Aerobic and anaerobic reductive dehalogenations are the only two reported pathways for DBHB catabolism . In a study, a new oxidative decarboxylation pathway for DBHB catabolism was identified in a DBHB-utilizing strain, Pigmentiphaga sp. strain H8 .Scientific Research Applications
Antibacterial and Antimicrobial Activities
- Dioxomolybdenum(VI) complexes derived from 3,5-Dibromo-4-hydroxybenzohydrazide exhibit effective antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Xue, Deng, Xu, & Wang, 2016).
- Synthesized compounds including this compound derivatives have shown strong antibacterial activity and good antifungal activity (Nagalakshmi, 2008).
- Various acylhydrazone derivatives including those of this compound have been noted for their antibacterial and antifungal activities (Feng, Xue, & Zhang, 2014).
Herbicide Resistance and Detoxification
- The gene encoding a specific nitrilase that converts this compound to its primary metabolite has been identified, enabling the creation of transgenic plants with resistance to the herbicide (Stalker, Mcbride, & Malyj, 1988).
Environmental and Biological Degradation
- The anaerobic biodegradability and aerobic transformation of this compound under various conditions have been examined, showing its depletion under specific environmental conditions (Knight, Berman, & Häggblom, 2003).
- A novel pathway for 3,5-Dibromo-4-hydroxybenzoate catabolism, a derivative of this compound, involving oxidative decarboxylation has been identified in a microbial strain (Chen et al., 2018).
Molecular and Structural Analysis
- The synthesis, characterization, and crystal structures of various complexes including those derived from this compound have been investigated, providing insight into their molecular geometry and interactions (Cao & Lu, 2009).
Antitumor Activity
- Some derivatives of this compound have shown inhibitory effects on the growth of a range of cancer cell lines, indicating potential for antitumor activity (Bhole & Bhusari, 2011).
Applications in Drug Development
- Cobalt(III) complexes with Schiff base ligands derived from this compound have been proposed as multi-target inhibitors for SARS-CoV-2, highlighting their potential in drug development (Parvarinezhad, Salehi, Kubicki, & Eshaghi Malekshah, 2022).
Mechanism of Action
Biochemical Pathways
A new oxidative decarboxylation pathway for 3,5-Dibromo-4-hydroxybenzoate catabolism has been identified in a DBHB-utilizing strain, Pigmentiphaga sp. strain H8 . The gene odcA (orf420), which is essential for the initial catabolism of DBHB, encodes a novel NAD(P)H-dependent flavin monooxygenase that mediates the oxidative decarboxylation of DBHB to 2,6-dibromohydroquinone (2,6-DBHQ) . 2,6-DBHQ is then ring cleaved by the dioxygenase OdcB (Orf425) to 2-bromomaleylacetate, which is finally transformed to β-ketoadipate by the maleylacetate reductase OdcC (Orf426) .
Action Environment
The compound 3,5-dibromo-4-hydroxybenzoate (DBHB) is both anthropogenically released into and naturally produced in the environment . Its environmental fate is of great concern .
Safety and Hazards
Properties
IUPAC Name |
3,5-dibromo-4-hydroxybenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDMLROKVHNPFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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